Cas no 1563675-69-3 (3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal)
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Methylthiazol-5-yl)acrylaldehyde
- 2-Propenal, 3-(4-methyl-5-thiazolyl)-
- 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal
- EN300-1826434
- 1563675-69-3
- CS-0349865
-
- Inchi: 1S/C7H7NOS/c1-6-7(3-2-4-9)10-5-8-6/h2-5H,1H3
- InChI Key: AANADVYZDGLGQA-UHFFFAOYSA-N
- SMILES: C(C1SC=NC=1C)=CC=O
Computed Properties
- Exact Mass: 153.02483502g/mol
- Monoisotopic Mass: 153.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.209±0.06 g/cm3(Predicted)
- Boiling Point: 289.1±25.0 °C(Predicted)
- pka: 2.57±0.10(Predicted)
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1826434-0.05g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 0.05g |
$407.0 | 2023-09-19 | ||
| Enamine | EN300-1826434-0.1g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 0.1g |
$427.0 | 2023-09-19 | ||
| Enamine | EN300-1826434-0.25g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 0.25g |
$447.0 | 2023-09-19 | ||
| Enamine | EN300-1826434-0.5g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 0.5g |
$465.0 | 2023-09-19 | ||
| Enamine | EN300-1826434-1.0g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1826434-2.5g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 2.5g |
$949.0 | 2023-09-19 | ||
| Enamine | EN300-1826434-5.0g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1826434-10.0g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1826434-1g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 1g |
$485.0 | 2023-09-19 | ||
| Enamine | EN300-1826434-5g |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
1563675-69-3 | 5g |
$1406.0 | 2023-09-19 |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal
Comprehensive Guide to 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal (CAS No. 1563675-69-3): Properties, Applications, and Market Insights
3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal (CAS No. 1563675-69-3) is a specialized organic compound featuring a unique thiazole ring structure conjugated with a propenal moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The presence of both the 4-methylthiazole group and the α,β-unsaturated aldehyde functionality makes it a valuable intermediate in synthetic chemistry.
One of the most searched questions about 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal is its role in drug discovery. Researchers frequently explore its utility in designing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics. The compound's thiazole core is particularly relevant in the context of heterocyclic chemistry, a hot topic in 2024 due to its applications in cancer research and infectious disease treatment.
From a chemical perspective, 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal exhibits interesting properties. Its molecular weight of 153.19 g/mol and lipophilic nature (LogP ~1.8) make it suitable for crossing biological membranes, a critical factor in bioavailability studies. The α,β-unsaturated carbonyl system allows for Michael addition reactions, a feature exploited in medicinal chemistry for covalent inhibitor design.
The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal typically involves Vilsmeier-Haack formylation of 4-methylthiazole followed by Knoevenagel condensation. Recent publications highlight improved yields (up to 78%) using microwave-assisted synthesis, reflecting the industry's shift toward green chemistry practices. These methodological advancements address another common search query: "How to synthesize thiazole aldehydes efficiently?"
Market analysis shows growing demand for 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal in Asia-Pacific regions, particularly from contract research organizations (CROs) serving the pharmaceutical sector. The compound's price range (€120-€180/g for research quantities) reflects its niche application status. Industry reports suggest a 12% CAGR (2024-2029) for such fine chemicals, driven by increased drug discovery activities.
In material science applications, researchers are investigating 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal as a precursor for conducting polymers with electrochromic properties. This aligns with trending searches about "organic electronic materials" and "smart coatings." The compound's ability to undergo polymerization while retaining the thiazole heterocycle makes it attractive for optoelectronic applications.
Storage and handling recommendations for 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal emphasize protection from moisture and light (recommended storage at 2-8°C under inert atmosphere). These precautions address stability concerns frequently raised in chemical forums. The compound shows good stability in anhydrous solvents like DMF or DMSO, important for high-throughput screening applications.
Emerging research directions include using 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal in bioconjugation strategies and proteolysis-targeting chimeras (PROTACs). These applications capitalize on the compound's dual functionality - the thiazole as a hydrogen bond acceptor and the aldehyde as a reactive handle. Such innovations respond to trending searches about "targeted protein degradation" technologies.
Analytical characterization of 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal typically involves HPLC (retention time ~6.2 min in reverse-phase methods), NMR (characteristic vinyl proton at δ 9.7 ppm), and mass spectrometry (m/z 153 [M+H]+). These technical details address common queries from quality control professionals in the fine chemical industry.
Looking ahead, 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal is poised to maintain its relevance in drug discovery pipelines, especially for neglected tropical diseases and antibiotic resistance research. Its structural features continue to inspire novel structure-activity relationship (SAR) studies, making it a compound worth watching in the evolving landscape of medicinal chemistry.
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